![molecular formula C22H30ClNO2 B2852211 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217832-19-3](/img/structure/B2852211.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is an organic compound belonging to the class of biphenyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.
Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:
Use of continuous flow reactors to ensure efficient mixing and temperature control.
Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.
Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst
Substitution Reagents: Alkyl halides, Acyl chlorides
Oxidation: Ketones, Aldehydes
Reduction: Various biphenyl derivatives
Substitution: N-alkylated or O-alkylated products
Wissenschaftliche Forschungsanwendungen
Chemistry::
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.
Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.
Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.
Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.
Wirkmechanismus
The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:
In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.
In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Biphenyl Derivatives::
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol: Has similar chemical properties but different reactivity due to the position of the ether linkage.
4-([1,1'-Biphenyl]-4-yl)butan-2-ol: Shares a similar structural backbone but with a different alkyl chain length, affecting its solubility and reactivity.
The presence of the 2,6-dimethylpiperidin-1-yl group provides distinct steric and electronic effects, making 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride unique in its interactions and applications.
1-([1,1'-Biphenyl]-2-yloxy)propan-2-ol
4-([1,1'-Biphenyl]-4-yl)butan-2-ol
1-(4-Bromophenoxy)-2-propanol
Eigenschaften
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROGJBJNPPMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2852129.png)
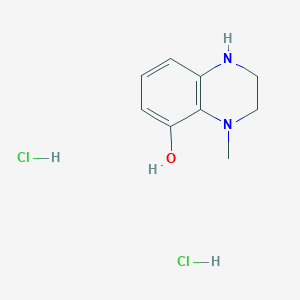

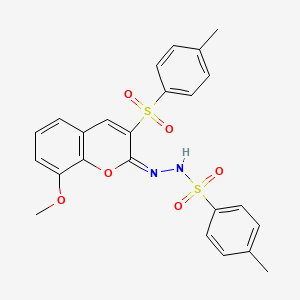
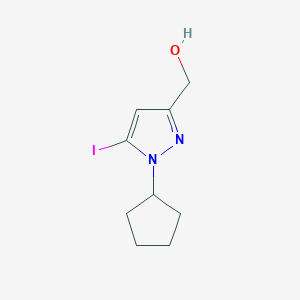
![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
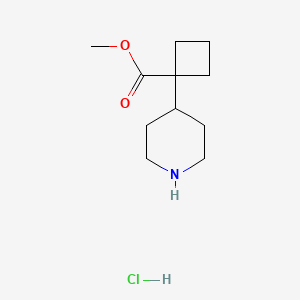
![3-[(4-methylpiperidin-1-yl)sulfonyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2852139.png)
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
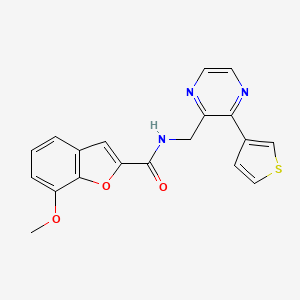
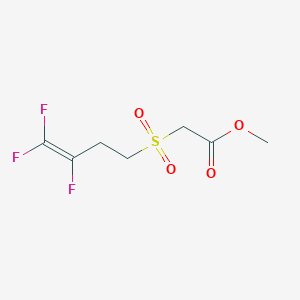
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
![3-(2,4-dimethoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2852151.png)
